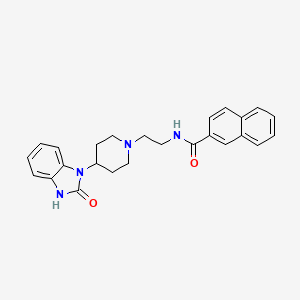
ML272
Vue d'ensemble
Description
N-[2-[4-(2-oxo-3H-benzimidazol-1-yl)-1-piperidinyl]ethyl]-2-naphthalenecarboxamide is a naphthalenecarboxamide.
Applications De Recherche Scientifique
Activité Antivirale
Les dérivés d'imidazole, qui comprennent le ML272, ont montré un potentiel en tant qu'agents antiviraux . Par exemple, les dérivés de 6-amino-4-alkyl-substitué-1H-indole-2-carboxylate substitué ont été rapportés comme ayant une activité inhibitrice contre la grippe A .
Activité Anti-inflammatoire
Il a été rapporté que les composés imidazole possédaient des propriétés anti-inflammatoires . Cela suggère que le this compound pourrait potentiellement être utilisé dans le traitement des affections inflammatoires.
Activité Anticancéreuse
Les dérivés d'imidazole se sont avérés prometteurs dans le domaine de l'oncologie . Ils ont été trouvés pour posséder des propriétés antitumorales, ce qui suggère que le this compound pourrait potentiellement être utilisé dans le traitement du cancer.
Activité Anti-VIH
Les dérivés d'imidazole ont également été trouvés pour posséder des propriétés anti-VIH . Cela suggère que le this compound pourrait potentiellement être utilisé dans le traitement du VIH.
Activité Antioxydante
Il a été rapporté que les dérivés d'imidazole possédaient des propriétés antioxydantes . Cela suggère que le this compound pourrait potentiellement être utilisé pour lutter contre le stress oxydatif dans le corps.
Activité Antimicrobienne
Les dérivés d'imidazole ont été trouvés pour posséder des propriétés antimicrobiennes . Cela suggère que le this compound pourrait potentiellement être utilisé dans le traitement des infections microbiennes.
Activité Antituberculeuse
Il a été rapporté que les dérivés d'imidazole possédaient des propriétés antituberculeuses . Cela suggère que le this compound pourrait potentiellement être utilisé dans le traitement de la tuberculose.
Activité Antidiabétique
Les dérivés d'imidazole ont été trouvés pour posséder des propriétés antidiabétiques . Cela suggère que le this compound pourrait potentiellement être utilisé dans le traitement du diabète.
Propriétés
IUPAC Name |
N-[2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]naphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2/c30-24(20-10-9-18-5-1-2-6-19(18)17-20)26-13-16-28-14-11-21(12-15-28)29-23-8-4-3-7-22(23)27-25(29)31/h1-10,17,21H,11-16H2,(H,26,30)(H,27,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLLRNNFUYEADZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCNC(=O)C4=CC5=CC=CC=C5C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


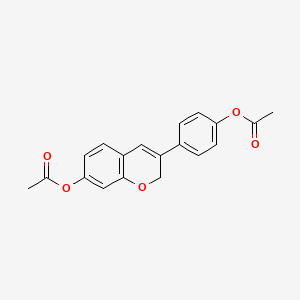
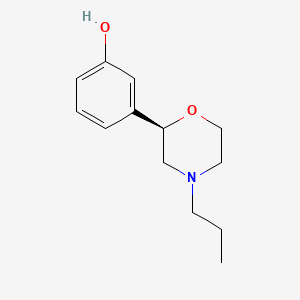

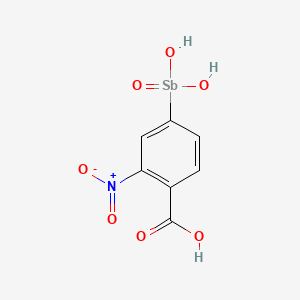
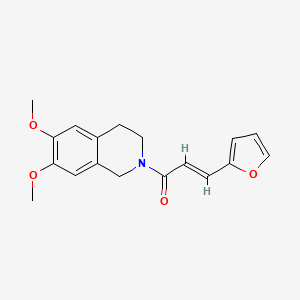
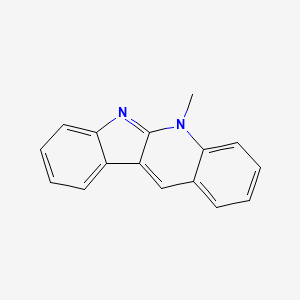
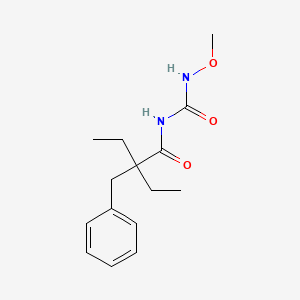
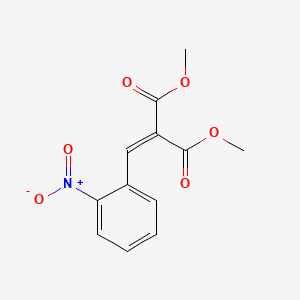
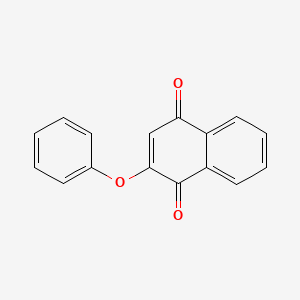
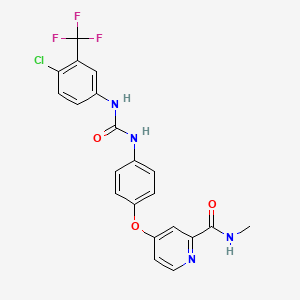
![N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine](/img/structure/B1663142.png)
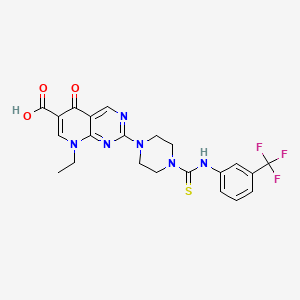
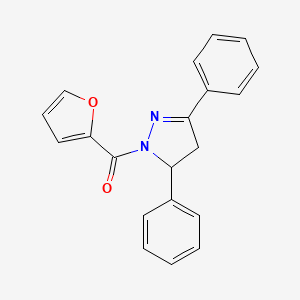
![2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B1663148.png)
